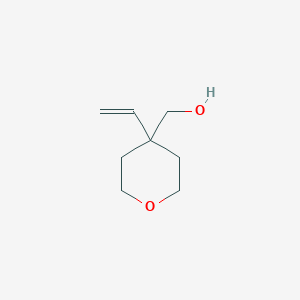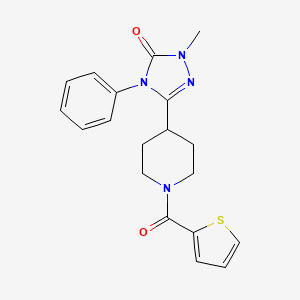![molecular formula C21H18N4OS B2784495 6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1020229-84-8](/img/structure/B2784495.png)
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a synthetic organic compound. It's characterized by a pyrazolo[3,4-d]pyrimidine core substituted with cinnamylthio and m-tolyl groups. This structure suggests potential biological activity, making it a target of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis usually begins with the construction of the pyrazolo[3,4-d]pyrimidine core. Starting materials often include hydrazine derivatives and 1,3-diketones, subjected to cyclization reactions.
Once the core structure is established, functionalization introduces the cinnamylthio and m-tolyl groups. This often involves nucleophilic substitution or palladium-catalyzed coupling reactions under specific conditions.
Industrial Production Methods:
Industrial production mirrors laboratory synthesis, scaled-up with optimized yields and purities. Catalysts, solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cinnamylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the cinnamylthio moiety, leading to corresponding saturated derivatives.
Substitution: The m-tolyl group can participate in electrophilic aromatic substitution, creating various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitronium ions are frequently used.
Major Products:
Oxidation typically results in sulfoxides or sulfones.
Reduction produces saturated derivatives.
Substitution leads to a wide array of aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
This compound's reactivity makes it a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic compounds.
Biology:
Its structure suggests potential biological activity, making it a candidate for testing as an enzyme inhibitor or a receptor antagonist.
Medicine:
Industry:
Used in the development of specialty chemicals and advanced materials due to its unique reactivity and structural properties.
Wirkmechanismus
Mechanism:
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors.
Binding to these targets can modulate biochemical pathways, leading to desired biological effects.
Molecular Targets and Pathways:
Specific interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) are hypothesized based on its structure.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpyrazolo[3,4-d]pyrimidin-4-ol
1-(4-Methylphenyl)-pyrazolo[3,4-d]pyrimidin-4-ol
1-Benzylpyrazolo[3,4-d]pyrimidin-4-ol
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-7-5-11-17(13-15)25-19-18(14-22-25)20(26)24-21(23-19)27-12-6-10-16-8-3-2-4-9-16/h2-11,13-14H,12H2,1H3,(H,23,24,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQARGSWRKKLR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)
![3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2784416.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)
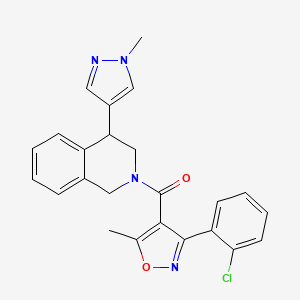
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)
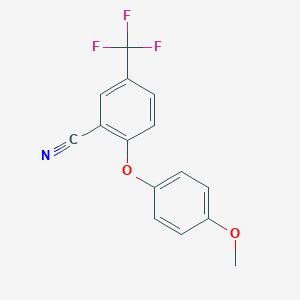
![[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2784423.png)
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE](/img/structure/B2784424.png)
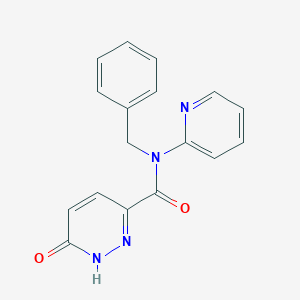
![3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2784429.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)
